N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide -

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Catalog Number: EVT-4324280
CAS Number:
Molecular Formula: C19H22ClN3O4S
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride

Compound Description: This compound is an antifibrillary and anti-arrhythmic agent. []

Relevance: While this compound shares a 4-methyl-1-piperazinyl substituent with the target compound, N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, it differs significantly in its core structure, incorporating a 2,4-imidazolidinedione ring and a furan moiety. []

Cetirizine dihydrochloride

Compound Description: Cetirizine dihydrochloride is an antihistamine medication. []

4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: This compound is a selective carbonic anhydrase II inhibitor. The paper investigates its biotransformation in rats and rabbits, identifying N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide as its primary metabolite. []

N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: This compound is the primary metabolite of 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed through N-hydroxylation. It was identified in the plasma, blood, and urine of both rats and rabbits administered the parent compound. []

N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide

Compound Description: This compound serves as a starting material for synthesizing several heterocyclic derivatives, including pyrazol-5-ols, pyridones, and benzo-[f]-thiochromene-2-carbonitriles. []

7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid amides

Compound Description: This class of compounds, particularly those with 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl substituents, exhibit analgesic and sedative activities. []

Relevance: While several derivatives within this class share the 4-chlorophenyl and piperazinyl structural features with N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, they differ significantly in their core structure, utilizing a 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide scaffold instead of a benzenesulfonamide. []

4-Methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives

Compound Description: This group of compounds exhibits strong antimicrobial activity. The study investigates the impact of chlorine and methyl substituents on their activity and crystal structures. []

6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives

Compound Description: These compounds were synthesized as potential 5-HT receptor ligands. []

Relevance: These compounds share the 4-methyl-1-piperazinyl substituent with the target compound, N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, but differ significantly in their core structure, incorporating a 7H-indeno[2,1-c]-quinoline system instead of a benzenesulfonamide. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel, potent, brain-permeable, and orally efficacious phosphodiesterase 4 (PDE4) inhibitor. It displays a significantly improved therapeutic index compared to existing PDE4 inhibitors, showing promising potential as an anti-inflammatory agent with reduced emetogenicity. []

Relevance: While EPPA-1 shares the 4-methyl-1-piperazinyl structural feature with the target compound, N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, it differs significantly in its core structure. EPPA-1 incorporates a pyrazolo[3,4-b]pyridin-4-amine scaffold and lacks the benzenesulfonamide moiety. []

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno­[2,3-b][1,5]­benzodiazepine (Olanzapine)

Compound Description: This compound, known as Olanzapine, is an antipsychotic agent. The research explores its different polymorphic forms and their characteristics. [, ]

N-(2-chlorine-6-methylphenyldiazomethane)-2-[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pirimidinyl]amino]-5-thiazolcarboxamide

Compound Description: This compound is a tyrosine kinase inhibitor, and the research focuses on its crystal anhydrous δ-modification. This specific modification shows enhanced biological activity compared to other forms. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imatinib mesylate)

Compound Description: This compound, known as Imatinib mesylate, is an antileukemic cytostatic drug. The study investigates a new crystalline η-modification of the compound, which demonstrates potential as an improved therapeutic agent for cancer treatment. []

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of benzamide derivatives was synthesized and evaluated for potential therapeutic benefits in treating Alzheimer's disease. These compounds were designed to inhibit butyrylcholinesterase, an enzyme implicated in Alzheimer's disease progression. []

Relevance: Although this series of compounds incorporates a piperazinyl moiety and a benzamide core, it differs from N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in several key aspects. Firstly, the piperazine ring in this series is substituted with a 2-furoyl group, contrasting with the 2-oxoethoxy substitution in the target compound. Secondly, these compounds lack the sulfonamide group present in the target compound. []

Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist. The research describes the synthesis and characterization of its tritium-labeled form for use in pharmacological studies. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib is a potent, orally active pan-Src kinase inhibitor. It exhibits nanomolar to subnanomolar potency in both biochemical and cellular assays, effectively blocking the production of proinflammatory cytokines IL-2 and TNFα in vivo. [, , ]

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine

Compound Description: This compound was synthesized as a potential fungicidal agent. []

Compound Description: QS11 is a novel compound designed through computational studies, demonstrating potent anticonvulsant activity in various seizure models with a high safety profile. []

Relevance: This compound shares a 4-chlorophenyl substituent with N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide but lacks the sulfonamide group and piperazine ring. Instead, it features a quinazolinone core and a hydrazinecarboxamide moiety. []

4-(5-(4-chlorophenyl)-2-methyl-3-propionylthiophen-3-yl)benzenesulfonamide (Compound 28)

Compound Description: Compound 28 is a novel positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). It demonstrates promising potential for treating cognitive deficits in Alzheimer's disease, exhibiting excellent brain penetration and a good pharmacokinetic profile. []

9-(4-Methyl-1-piperazinyl)-9,10-dihydro-9,10-ethanoanthracene hydrochloride dihydrate (Trazitiline)

Compound Description: Trazitiline is an antagonist of histamine H1 receptors. []

Relevance: Trazitiline shares the 4-methyl-1-piperazinyl substituent with N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, but possesses a 9,10-dihydro-9,10-ethanoanthracene core structure, distinguishing it from the target compound's benzenesulfonamide framework. []

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives

Compound Description: This study explores the synthesis and cytotoxic activity of various metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives as potential CDK8 kinase inhibitors for colon cancer therapy. []

Relevance: Although sharing a 4-chlorophenyl substituent with the target compound N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, this series of compounds lacks the sulfonamide group and piperazine ring. Instead, they are based on a methyl 3-hydroxy-2,2-dimethylpropanoate scaffold with various substitutions. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It exhibits a distinct pharmacological profile compared to other α7 PAMs, demonstrating efficacy in potentiating α7 nAChR activity in both recombinant and native systems. [, ]

1-Arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones

Compound Description: This group of compounds was synthesized from N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides via cyclization reactions. []

Relevance: These compounds share a 4-chlorophenyl substituent with N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide but lack the sulfonamide group and piperazine ring. Instead, they are characterized by an imidazolin-5-one core with arylidene and chlorobenzylidene substituents. []

N-(2-chlorophenyl)-2,5-dimethoxybenzene-sulfonamide and N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide

Compound Description: This study investigates the crystal structures of two isomeric compounds: N-(2-chlorophenyl)-2,5-dimethoxybenzene-sulfonamide and N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide. Both compounds are characterized by a benzenesulfonamide core with a chlorophenyl and two methoxy substituents. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with oral bioavailability and high brain penetration. It exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. []

Relevance: FR255595 shares the 4-chlorophenyl and piperazinyl structural features with N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide but differs in its core structure. FR255595 is based on a quinazolinone scaffold and lacks the sulfonamide group present in the target compound. []

6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent and selective 5-HT(1A/B/D) receptor antagonist with favorable pharmacokinetic properties and promising in vivo activity in rodent models. This compound represents a potential therapeutic candidate for treating anxiety and depression. []

Substituted (2-(1-piperazinyl)ethoxy)methyl compounds

Compound Description: This patent describes a novel series of substituted (2-(1-piperazinyl)ethoxy)methyl compounds. They are valuable intermediates for synthesizing compounds like 2-(2-(4-(-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetic acid and its pharmaceutically acceptable salts. []

4‐(4′‐Methyl‐1′‐piperazinyl)‐3‐butyn‐2‐one

Compound Description: This compound is a useful reagent for peptide coupling reactions. []

Relevance: This compound shares the 4-methyl-1-piperazinyl substituent with N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, but it lacks the benzenesulfonamide moiety and the chlorine-substituted phenyl ring. Instead, it features a butynone group. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist. The research focuses on its molecular interactions with the CB1 receptor, particularly its inverse agonistic properties. [, ]

Relevance: While SR141716A contains a 4-chlorophenyl group, it differs significantly from N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in several ways. SR141716A lacks the sulfonamide group and features a pyrazole core with a piperidine substituent instead of a piperazine ring. [, ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A, designed to investigate the role of the C3 substituent in the inverse agonistic activity of SR141716A at the CB1 receptor. VCHSR lacks the hydrogen bonding potential at the C3 position compared to SR141716A. []

Relevance: Similar to SR141716A, VCHSR contains a 4-chlorophenyl group but differs considerably from N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide. It lacks the sulfonamide group and features a pyrazole core with a cyclohexylethenyl substituent instead of a piperazine ring. []

N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides

Compound Description: This series of acrylamide derivatives was designed and synthesized as potential antiallergic agents. They demonstrated inhibitory activity against the rat passive cutaneous anaphylaxis (PCA) reaction and the enzyme 5-lipoxygenase. []

4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b)

Compound Description: This 8-quinolinamine derivative exhibits potent antileishmanial activity against Leishmania donovani infections in hamsters. []

Properties

Product Name

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

IUPAC Name

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Molecular Formula

C19H22ClN3O4S

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C19H22ClN3O4S/c1-22-10-12-23(13-11-22)19(24)14-27-17-6-8-18(9-7-17)28(25,26)21-16-4-2-15(20)3-5-16/h2-9,21H,10-14H2,1H3

InChI Key

CJXIHYDUWYUSIP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.